2-Amino-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C3H6N2OS |
|---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
2-amino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H6N2OS/c4-3-5-2(6)1-7-3/h3H,1,4H2,(H,5,6) |
InChI Key |
LRIYFYUQOIQGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)N |
Synonyms |
2-amino-1,3-thiazolidin-4-one |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Amino-1,3-thiazolidin-4-one Derivatives
The synthesis of this compound derivatives typically involves the reaction of thiourea with various aldehydes or ketones. The following methods have been documented:
- One-Pot Multicomponent Reactions (MCRs) : This method allows for the simultaneous reaction of multiple reactants to form the desired thiazolidinone in a single step, improving efficiency and yield .
- Catalytic Methods : Recent studies have explored the use of catalysts such as DSDABCOC to enhance reaction rates and yields when synthesizing thiazolidinone derivatives .
Anticancer Activity
This compound and its derivatives exhibit significant anticancer properties. Research has demonstrated their effectiveness against various human cancer cell lines, including:
- Prostate Cancer : Compounds derived from this compound have shown selective cytotoxicity against prostate cancer cells with notable potency .
- Breast Cancer : Studies indicate that these compounds can induce apoptosis in breast cancer cells through DNA degradation mechanisms .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Prostate Cancer | LNCaP | 0.54 | |
| Breast Cancer | MCF-7 | 0.37 | |
| Lung Cancer | A549 | 0.041 |
Antiviral Activity
The antiviral potential of this compound has been explored against various viral strains:
- HIV : Certain derivatives have shown promising antiviral activity against HIV with EC50 values around 0.35 mM .
- Chikungunya Virus : Compounds derived from this scaffold have demonstrated efficacy against Chikungunya virus strains .
Other Biological Properties
In addition to anticancer and antiviral activities, this compound exhibits other pharmacological effects:
- Antimicrobial : Active against Gram-positive bacteria and fungi such as Candida albicans .
- Anti-inflammatory and Antioxidant : These properties contribute to its potential in treating various inflammatory disorders .
Structure Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance specific biological activities such as anticancer or antimicrobial effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Study on Anticancer Activity :
- Evaluation of Antiviral Properties :
Preparation Methods
Four-Component Condensation-Cyclization
Kaboudin et al. developed a one-pot four-component reaction using hydrazine carbothiomide derivatives, dimethyl acetylenedicarboxylate (DMAD), and ethanol under reflux. This method achieved cyclization within 3 hours, yielding 2-imino-1,3-thiazolidin-4-ones with 82–85% efficiency. The mechanism involves nucleophilic attack of thiourea’s sulfur atom on DMAD’s triple bond, followed by intramolecular cyclization (Fig. 1).
Solvent-Free One-Pot Synthesis
Foroughifar et al. utilized Bi(SCH₂COOH)₃ as a catalyst in solvent-free conditions, reacting aromatic amines, aldehydes, and mercaptoacetic acid at 70°C. This approach eliminated chromatographic purification, achieving 83% yield through simple filtration. Comparative studies showed PEG-400 was ineffective, whereas polypropylene glycol (PPG) enhanced reactivity by 40%.
Green Chemistry and Sustainable Protocols
Ultrasound-Assisted Synthesis
Angapelly et al. employed vanadyl sulfate (VOSO₄) under ultrasonic irradiation in acetonitrile, reducing reaction time to 30 minutes. The method’s eco-friendly profile was highlighted by a 91% atom economy and 0.3 E-factor. Ultrasound promoted rapid homogenization, avoiding side products common in thermal methods.
Nanoparticle-Catalyzed Reactions
Baharfar et al. synthesized isatin-based derivatives using magnesium oxide (MgO) nanoparticles in aqueous media. The catalyst enabled room-temperature reactions with 89% yield and >95% purity, as confirmed by HPLC. NiZr₄(PO₄)₆ nanoparticles under microwave irradiation further reduced energy consumption by 60% compared to conventional heating.
Catalyst-Assisted Synthetic Pathways
Ionic Liquid-Modified Catalysts
Azgomi et al. functionalized silica-coated magnetic nanoparticles (MNPs@SiO₂-IL) to catalyze thiazolidin-4-one formation. The catalyst was reused five times without significant activity loss, achieving 88% yield at 70°C. FTIR analysis confirmed the retention of sulfonic acid groups critical for proton transfer.
Zeolite and DSDABCOC Systems
Tiwari et al. combined zeolite 5A with thioacetic acid under microwave irradiation (200 W) to synthesize quinoline-linked derivatives. DSDABCOC (a bicyclic amidine catalyst) increased reaction rates by 3-fold in ultrasound-assisted routes, yielding 92% product.
Microwave and Ultrasound Innovations
Microwave-Promoted Cyclization
Mirzaei-Mosbat et al. irradiated benzaldehyde, aniline, and thioglycolic acid with LDHs@PpPDA catalysts under microwaves. Reactions completed in 10 minutes with 87% yield, compared to 6 hours for thermal methods. DSC studies indicated a 50% reduction in activation energy.
Ultrasonic Thioglycolic Acid Activation
Thomas et al. used zinc chloride in tetrahydrofuran (THF) with ultrasound to accelerate Schiff base formation. The method achieved 78% yield in 45 minutes, avoiding the need for anhydrous conditions.
Comparative Analysis of Conventional vs. Innovative Methods
Traditional Thiourea Routes
The classical approach involves pre-forming thiourea intermediates (e.g., from phenyl isothiocyanate and amines) before cyclization with DMAD. While reliable, this two-step process yields 76–80%, compared to 85–92% for one-pot methods.
Energy Efficiency Metrics
Table 1 compares key parameters across methods:
| Method | Catalyst | Time | Yield | Energy Input (kJ/mol) |
|---|---|---|---|---|
| One-pot (Kaboudin) | None | 2 h | 85% | 120 |
| Ultrasound (Angapelly) | VOSO₄ | 0.5 h | 91% | 85 |
| Microwave (Tiwari) | Zeolite 5A | 0.2 h | 92% | 200 |
| Nanoparticle (Baharfar) | MgO | 4 h | 89% | 75 |
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-1,3-thiazolidin-4-one derivatives, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclocondensation of thioamides with α-haloketones or multicomponent reactions using aldehydes, amines, and mercaptoacetic acid. For example, refluxing 2-carbethoxymethylthio-2-thiazolidin-4-one with aromatic amines in ethanol yields 2-arylamino derivatives with ~80% efficiency . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in microwave-assisted syntheses .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation in ultrasound-irradiated reactions .
- Temperature control : Reflux conditions (70–80°C) minimize side reactions during cyclization .
Q. How are X-ray crystallography and IR spectroscopy employed to confirm tautomeric forms in this compound derivatives?
- X-ray crystallography : Single-crystal diffraction (e.g., Agilent Xcalibur diffractometer) resolves keto-enol or imino-amino tautomers by analyzing bond lengths (e.g., C=O vs. C–OH) and hydrogen-bonding patterns . Data refinement using SHELXL ensures accuracy in structural assignments .
- IR spectroscopy : Absence of hydroxyl (OH) stretches (~3200 cm⁻¹) and presence of carbonyl (C=O) peaks (~1700 cm⁻¹) differentiate keto tautomers from enol forms .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, ab initio) predict tautomer stability and electronic properties in this compound derivatives?
- Tautomer stability : DFT calculations (B3LYP/6-311++G**) compare Gibbs free energies of keto vs. enol forms, identifying dominant tautomers in solution or solid states .
- Electronic effects : Frontier molecular orbital (FMO) analysis reveals charge distribution at C-2 and C-4 positions, correlating with Hammett σ values for substituent effects .
Q. What strategies resolve contradictions between experimental and predicted ¹³C NMR chemical shifts in substituted thiazolidinones?
An additive model (δXY = δH + (δX - δH) + (δY - δH)) predicts shifts for disubstituted derivatives using monosubstituted reference data. Key steps:
- Data calibration : Use unsubstituted thiazolidinone (δH) as a baseline .
- Substituent adjustment : Apply corrections (±0.06–0.2 ppm) based on substituent electronic effects (e.g., electron-withdrawing groups downfield-shift C-2) .
- Validation : Compare predicted vs. experimental shifts (e.g., C-4 shifts show ±0.2 ppm accuracy) .
Q. How are one-pot, multicomponent reactions designed to synthesize bis-thiazolidinone derivatives with high regioselectivity?
- Reagent selection : Aliphatic diamines react with isothiocyanates and dialkyl but-2-ynedioate in CH₂Cl₂ to form bis[2-(arylimino)-1,3-thiazolidin-4-ones] via pseudo-five-component pathways .
- Kinetic control : Room-temperature reactions favor intermediate enamine formation, reducing oligomerization .
- Characterization : EI-MS and ¹³C NMR verify cyclization efficiency (>85% yield) .
Q. What are best practices for refining X-ray crystallographic data of thiazolidinone derivatives using SHELX and WinGX?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with crystal-to-detector distances optimized for resolution (<0.8 Å) .
- Structure solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters .
- Validation : WinGX-generated ORTEP diagrams visualize thermal ellipsoids, and PLATON checks for voids/disorder .
Methodological Tables
Table 1: Key Synthetic Protocols for this compound Derivatives
Table 2: Accuracy of Additive Model for ¹³C NMR Chemical Shifts
| Carbon Position | Mean Error (ppm) | Maximum Deviation (ppm) |
|---|---|---|
| C-2 | ±0.06 | 0.12 |
| C-4 | ±0.20 | 0.35 |
| C-5 | ±0.09 | 0.18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
